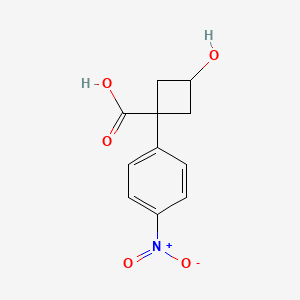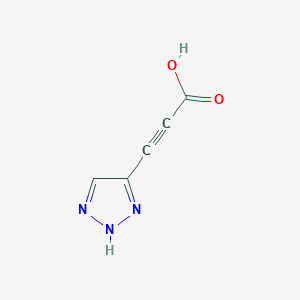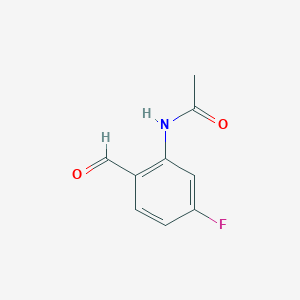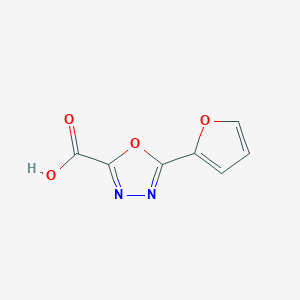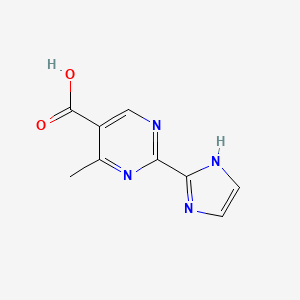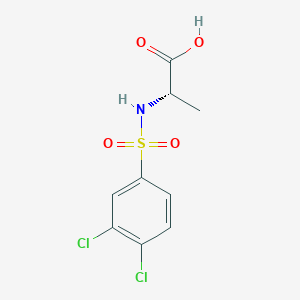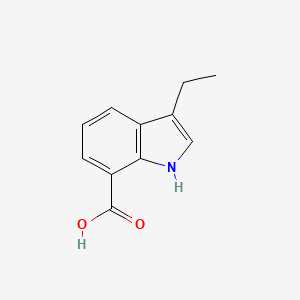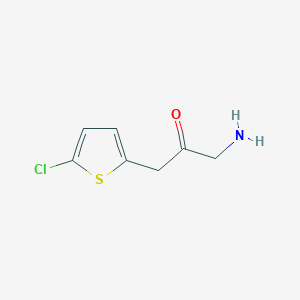
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and contains an amino group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ketone functional groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
- 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-ol
Uniqueness
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine.
特性
分子式 |
C7H8ClNOS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2 |
InChIキー |
NWXUIXHJFABBQN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)CC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


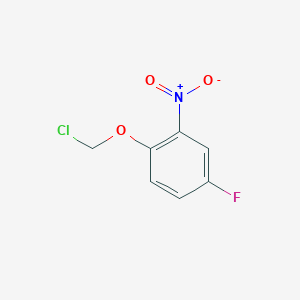

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
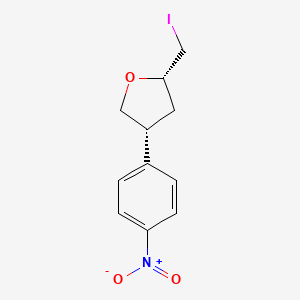
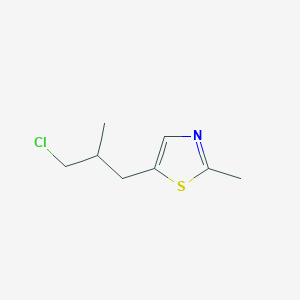
![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
